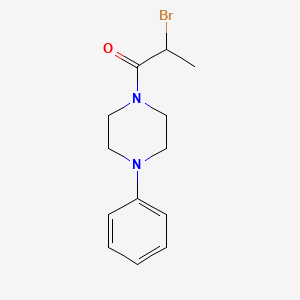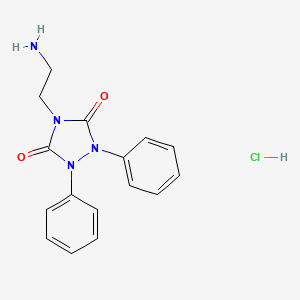
4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and two phenyl groups attached to the ring. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate This intermediate then undergoes cyclization with phenyl isocyanate to form the triazolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The triazolidine ring and phenyl groups play a crucial role in binding to the active sites of enzymes, while the aminoethyl group may enhance solubility and facilitate cellular uptake.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Shares the aminoethyl group but differs in the core structure, which is a benzenesulfonamide instead of a triazolidine.
2-(4-Aminophenyl)ethylamine: Similar in having an aminoethyl group but lacks the triazolidine ring and phenyl groups.
Uniqueness
4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione is unique due to its triazolidine ring structure, which imparts distinct chemical properties and reactivity. The presence of two phenyl groups further enhances its stability and potential for interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H17ClN4O2 |
|---|---|
Molecular Weight |
332.78 g/mol |
IUPAC Name |
4-(2-aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione;hydrochloride |
InChI |
InChI=1S/C16H16N4O2.ClH/c17-11-12-18-15(21)19(13-7-3-1-4-8-13)20(16(18)22)14-9-5-2-6-10-14;/h1-10H,11-12,17H2;1H |
InChI Key |
OTLSJHIMWBLWJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)N(C(=O)N2C3=CC=CC=C3)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


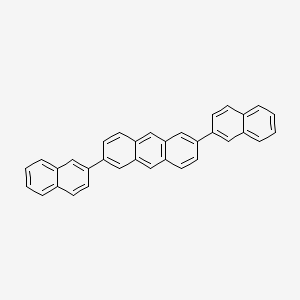

![5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13908059.png)
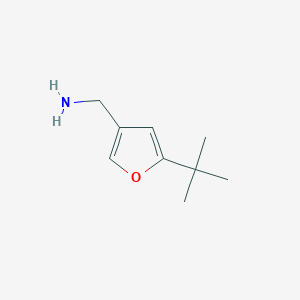

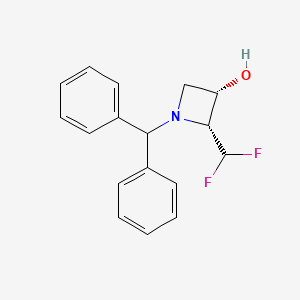
![6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13908090.png)

![Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13908108.png)
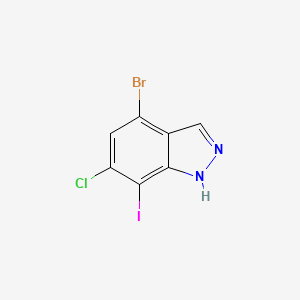

![Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13908126.png)
![(1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol](/img/structure/B13908144.png)
